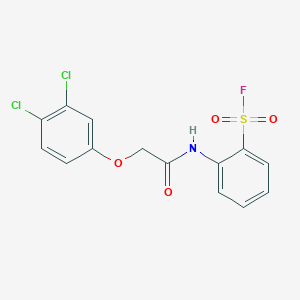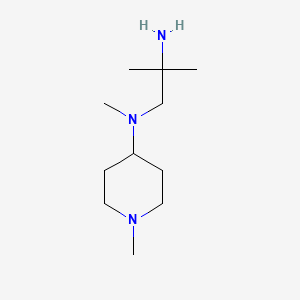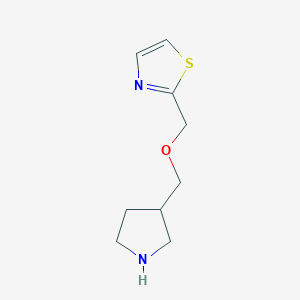
2-(2-(3,4-Dichlorophenoxy)acetamido)benzene-1-sulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3,4-Dichlorophenoxy)acetamido)benzene-1-sulfonyl fluoride typically involves the reaction of 3,4-dichlorophenol with chloroacetyl chloride to form 3,4-dichlorophenoxyacetyl chloride. This intermediate is then reacted with 2-aminobenzenesulfonyl fluoride under anhydrous conditions to yield the final product . The reaction conditions often include the use of anhydrous solvents such as dichloromethane (DCM) and bases like diisopropylethylamine (DIPEA) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(2-(3,4-Dichlorophenoxy)acetamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines and alcohols.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form the corresponding sulfonic acid and amine derivatives.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and alcohols, often under mild conditions.
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Potential reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted products depending on the nucleophile used.
科学研究应用
2-(2-(3,4-Dichlorophenoxy)acetamido)benzene-1-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: It is studied as an inhibitor of human neutrophil elastase (hNE), which is involved in inflammatory diseases such as acute respiratory distress syndrome (ARDS).
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications:
作用机制
The mechanism of action of 2-(2-(3,4-Dichlorophenoxy)acetamido)benzene-1-sulfonyl fluoride involves the inhibition of human neutrophil elastase (hNE). The compound binds to the active site of hNE, preventing the enzyme from degrading extracellular matrix proteins and plasma proteins . This inhibition is crucial in reducing inflammation and tissue damage in various diseases.
相似化合物的比较
Similar Compounds
2-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride: Similar structure but with one less chlorine atom.
2-(2-(4-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride: Similar structure with a chlorine atom in a different position.
Uniqueness
2-(2-(3,4-Dichlorophenoxy)acetamido)benzene-1-sulfonyl fluoride is unique due to its specific substitution pattern, which enhances its binding affinity and inhibitory activity against human neutrophil elastase compared to other similar compounds .
属性
CAS 编号 |
16638-96-3 |
|---|---|
分子式 |
C14H10Cl2FNO4S |
分子量 |
378.2 g/mol |
IUPAC 名称 |
2-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H10Cl2FNO4S/c15-10-6-5-9(7-11(10)16)22-8-14(19)18-12-3-1-2-4-13(12)23(17,20)21/h1-7H,8H2,(H,18,19) |
InChI 键 |
MHGYYXHIAVJHPP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Spiro[chromane-2,4'-piperidin]-6-ol hydrochloride](/img/structure/B13347340.png)
![Ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride](/img/structure/B13347347.png)






![(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13347397.png)



![6H-Thieno[2,3-b]pyrrole-4-carbaldehyde](/img/structure/B13347412.png)
